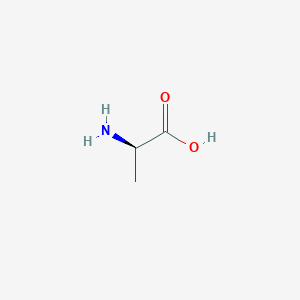

D-Alanine

Description

Historical Context of D-Amino Acid Discovery and Significance

The concept of molecular chirality, leading to the distinction between L and D isomers, was first revealed by Louis Pasteur in 1848 through his work on tartaric acid crystals. thieme-connect.com Initially, it was widely believed that only L-amino acids were present in nature, particularly in proteins synthesized by ribosomes. thieme-connect.comfrontiersin.org This perspective began to shift with the discovery of D-amino acids in bacteria, plants, and higher organisms starting in the mid-20th century. mdpi.comjst.go.jp

A significant early finding regarding D-alanine specifically was made by Snell in 1945, who reported that D-alanine was a growth factor for Streptococcus faecalis and Lactobacillus casei in the absence of vitamin B6. jst.go.jp This discovery was pivotal in revealing the essential requirement of D-alanine as a component of peptidoglycan, a crucial structural element of bacterial cell walls. jst.go.jp This finding challenged the prevailing notion that D-amino acids were merely artificial products or biologically inert. thieme-connect.com The presence of D-amino acids, primarily D-alanine and D-glutamic acid, in bacterial peptidoglycan provides resistance to most proteases that target L-amino acid linkages, highlighting their significant biological role in bacterial survival and integrity. frontiersin.orgtandfonline.com

Evolution of Research Perspectives on D-Alanine in Biological Systems

Following the initial discoveries in bacteria, research into D-amino acids, including D-alanine, expanded to other organisms. The detection of free D-amino acids in animals, starting with D-alanine in the milkweed bug Oncopeltus fasciatus in the 1950s, further broadened the understanding of their natural occurrence beyond the microbial world. jst.go.jp

For many decades, the physiological roles of D-amino acids in eukaryotes remained less understood compared to their established function in bacterial cell walls. However, the development of improved analytical methods, such as gas chromatography and mass spectrometry, in the late 20th and early 21st centuries facilitated the detection and quantification of D-amino acids in various mammalian tissues. thieme-connect.comfrontiersin.orgchromatographyonline.com This led to the realization that D-amino acids, including D-alanine, are not merely exotic compounds but are present in mammals, including humans, and are connected to various physiological functions and diseases. medrxiv.org

The discovery that certain D-amino acids, such as D-serine and D-aspartic acid, function as agonists or co-agonists for the N-methyl-D-aspartate (NMDA) receptor in the mammalian brain marked a significant shift in research perspectives. mdpi.comchromatographyonline.com Subsequently, D-alanine was also found to function similarly, modulating the NMDA receptor. mdpi.comchromatographyonline.com This opened new avenues of research into the roles of D-alanine in neurological processes and disorders.

Contemporary Research Landscape of D-Alanine

Contemporary research on D-alanine is multifaceted, exploring its roles in various biological contexts. In bacteria, D-alanine remains a key area of study due to its indispensable role in peptidoglycan synthesis and cell wall integrity. Research continues to investigate the enzymes involved in D-alanine metabolism, such as alanine (B10760859) racemases (Alr and DadX) and D-alanine dehydrogenase (DadA), and their impact on bacterial physiology, including cell stiffness and resistance to antibiotics. nih.gov Studies also explore the regulatory roles of D-amino acids, including D-alanine, in bacterial communities, such as their involvement in cell wall remodeling and biofilm dispersal. nih.gov

In mammals, the focus has expanded beyond bacterial components to the endogenous presence and functions of D-alanine. While D-alanine is not synthesized in mammalian cells and is primarily sourced from diet and the intestinal microbiome, its presence in tissues like the brain, liver, and kidney, as well as endocrine tissues, is acknowledged. medrxiv.org Current research investigates its role as a co-agonist of the NMDA receptor and its potential implications in neurological conditions. mdpi.commedrxiv.org Furthermore, studies are exploring the dynamics of D-alanine in the body, including its excretion by the kidneys and potential involvement in regulating circadian rhythm and immune responses. medrxiv.org The development of sensitive analytical techniques continues to be crucial for accurately quantifying D-alanine in complex biological samples and furthering our understanding of its physiological and pathological significance. thieme-connect.comchromatographyonline.com Research also utilizes D-alanine and its derivatives in peptide synthesis for investigating molecular mechanisms and developing potential therapeutic agents. jpt.com

D-alanine is a non-proteinogenic amino acid that plays a vital role in various biological processes, particularly in bacteria where it is an essential component of peptidoglycan, a key structural element of the cell wall. ontosight.aiontosight.ai Its biosynthesis and metabolism involve specific enzymatic pathways that are crucial for bacterial survival and growth. ontosight.aiontosight.ai

Biosynthesis and Metabolism of D-Alanine

The metabolic fate of D-alanine involves both its synthesis from other amino acids and its degradation. These processes are tightly regulated and carried out by a suite of specialized enzymes.

Enzymatic Pathways of D-Alanine Synthesis

The primary route for D-alanine biosynthesis in bacteria is the conversion of L-alanine. ontosight.aiontosight.ai However, other pathways involving different enzymes can also contribute to D-alanine production.

Alanine Racemase (Alr and DadX) Activity and Regulation

Alanine racemase (EC 5.1.1.1) is a crucial enzyme that catalyzes the reversible interconversion between L-alanine and D-alanine. ontosight.aiontosight.ainih.govuniprot.org This enzyme is essential for providing the D-alanine required for bacterial peptidoglycan synthesis. ontosight.aiontosight.ainih.govuniprot.org Many bacteria possess two distinct alanine racemase isozymes, commonly denoted as Alr and DadX. nih.govasm.orgasm.org

The Alr enzyme is typically constitutively expressed, ensuring a basal level of D-alanine for cell wall biosynthesis. asm.orgoup.comfrontiersin.org In contrast, the expression of DadX is often inducible by the presence of alanine and is primarily involved in L-alanine catabolism by converting L-alanine to D-alanine, which can then be further metabolized. nih.govasm.orgasm.orgfrontiersin.org Studies in Escherichia coli have shown that DadX is the predominant isozyme and is inducible by either L- or D-alanine, while being repressible by glucose. nih.gov The genes encoding DadX and the D-amino acid dehydrogenase (DadA) are located in the dad operon, and their regulation involves the regulatory site dadR. nih.govnih.gov The synthesis of Alr, on the other hand, is constitutive with respect to both alanine and glucose. nih.gov

Research has highlighted the essentiality of alanine racemase activity for bacterial growth, making it a significant target for antibiotic development. ontosight.ainih.govoup.com Inhibition of alanine racemase prevents the formation of D-alanine, thereby disrupting peptidoglycan synthesis and leading to bacterial cell death. ontosight.aiontosight.aifishersci.at

D-Amino Acid Aminotransferase (D-AAT) Mechanisms

D-amino acid aminotransferase (D-AAT, EC 2.6.1.21), also known as D-alanine transaminase, catalyzes the transfer of an amino group from a D-amino acid to an α-keto acid, producing a new D-amino acid and a new α-keto acid. mdpi.comuniprot.orgd-aminoacids.comebi.ac.uk In the context of D-alanine synthesis, D-AATs can catalyze the transamination between D-alanine and α-ketoglutarate to produce pyruvate (B1213749) and D-glutamate. mdpi.comd-aminoacids.com Conversely, some D-AATs can utilize D-glutamate as an amino donor and pyruvate as an amino acceptor to synthesize D-alanine and α-ketoglutarate. mdpi.com

These enzymes are pyridoxal-5'-phosphate (PLP)-dependent and operate via a ping-pong mechanism involving two half-reactions. mdpi.comuniprot.orgebi.ac.uk In the first half-reaction, the amino group from the D-amino acid substrate is transferred to the PLP cofactor, forming pyridoxamine (B1203002) 5'-phosphate (PMP) and releasing an α-keto acid. mdpi.comuniprot.orgebi.ac.ukacs.org The second half-reaction involves the transfer of the amino group from PMP to a different α-keto acid acceptor, regenerating the PLP form of the enzyme and producing a new D-amino acid. mdpi.comuniprot.orgebi.ac.uk The stereoselectivity of D-AATs towards D-amino acids is determined by specific residues in the active site, which can form a "carboxylate trap" for substrate binding. mdpi.com While D-AATs are primarily known for their role in D-glutamate synthesis, some bacterial species, particularly in marine environments, utilize D-alanine aminotransferase as a key enzyme for D-alanine catabolism. nih.gov

Role of Meso-Diaminopimelate Dehydrogenase in D-Alanine Production

Meso-diaminopimelate dehydrogenase (meso-DAPDH, EC 1.4.1.16) is an enzyme primarily involved in the lysine (B10760008) biosynthetic pathway, catalyzing the reversible oxidative deamination of meso-2,6-diaminopimelate to L-2-amino-6-oxopimelate. nih.govuniprot.orgfrontiersin.orgwikipedia.org While its main substrate is meso-diaminopimelate, some studies have shown that meso-DAPDH from certain organisms, such as Symbiobacterium thermophilum, exhibits broader substrate specificity and can catalyze the reductive amination of 2-keto acids, including pyruvate, to produce D-amino acids like D-alanine. nih.govfrontiersin.orgresearchgate.netnih.gov

This reductive amination reaction involves the conversion of pyruvate to D-alanine with high conversion rates and enantiomeric excess. nih.govresearchgate.net This activity of meso-DAPDH presents a potential avenue for the biotechnological production of D-alanine from renewable resources like pyruvate. researchgate.net Research has focused on engineering meso-DAPDH to enhance its activity and expand its substrate range for the synthesis of various D-amino acids. frontiersin.orgnih.gov

D-Alanine Catabolism and Degradation

D-alanine can also be degraded by bacteria, providing a source of carbon and nitrogen. The primary enzyme involved in this process is D-amino acid oxidase.

D-Amino Acid Oxidase (DAAO) Mediated Oxidation

D-amino acid oxidase (DAAO, EC 1.4.3.3) is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids, including D-alanine. researchgate.netplos.orgportlandpress.comresearchgate.netfrontiersin.org This reaction results in the production of an α-keto acid, ammonia, and hydrogen peroxide (H₂O₂). researchgate.netplos.orgportlandpress.comresearchgate.netfrontiersin.org

DAAO is an FAD-dependent enzyme that catalyzes the dehydrogenation of the D-amino acid substrate. researchgate.netplos.orgportlandpress.comresearchgate.netfrontiersin.org The reaction proceeds via a ternary-complex mechanism. frontiersin.org The substrate binds to the active site, and a direct hydride transfer occurs from the α-carbon of the D-amino acid to the FAD cofactor, leading to the formation of an imino acid and reduced FADH₂. plos.orgfrontiersin.orgrcsb.org The imino acid then spontaneously hydrolyzes to form an α-keto acid and ammonia. plos.org The reduced FADH₂ is reoxidized by molecular oxygen, producing FAD and hydrogen peroxide (H₂O₂). researchgate.netplos.orgportlandpress.comresearchgate.netfrontiersin.org

The production of hydrogen peroxide by DAAO has biological implications, including potential roles in antimicrobial activity and cellular signaling. frontiersin.orgresearchgate.netportlandpress.comnih.gov The enzymatic mechanism involves specific residues in the active site that facilitate substrate binding and the catalytic reaction. plos.org The hydrophobic environment around the FAD cofactor is important for the substrate oxidation step. plos.org

Here is a summary of the key enzymes involved in D-alanine metabolism:

| Enzyme Name | EC Number | Primary Role in D-Alanine Metabolism | Key Reaction |

| Alanine Racemase (Alr, DadX) | EC 5.1.1.1 | Synthesis | L-alanine D-alanine |

| D-Amino Acid Aminotransferase (D-AAT) | EC 2.6.1.21 | Synthesis/Catabolism | D-amino acid + α-keto acid new D-amino acid + new α-keto acid |

| Meso-Diaminopimelate Dehydrogenase | EC 1.4.1.16 | Synthesis (in some organisms) | Pyruvate + NH₃ + NADPH + H⁺ D-alanine + NADP⁺ + H₂O |

| D-Amino Acid Oxidase (DAAO) | EC 1.4.3.3 | Catabolism | D-alanine + H₂O + O₂ Pyruvate + NH₃ + H₂O₂ |

D-alanine is a naturally occurring D-amino acid with distinct metabolic pathways and physiological roles in various organisms. Unlike its L-enantiomer, L-alanine, D-alanine is not incorporated into proteins but serves other specific functions. Its metabolism involves key enzymes like D-amino acid oxidase (DAAO) and D-alanine aminotransferase, and its presence and handling vary across different tissues and organisms.

Properties

IUPAC Name |

(2R)-2-aminopropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO2/c1-2(4)3(5)6/h2H,4H2,1H3,(H,5,6)/t2-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNAYBMKLOCPYGJ-UWTATZPHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26701-36-0 | |

| Record name | D-Alanine, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26701-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3045649 | |

| Record name | D-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

89.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White odorless solid; [HSDB] White crystalline solid; [Sigma-Aldrich MSDS], Solid | |

| Record name | Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | D-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

165.0 mg/mL | |

| Record name | D-Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01786 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vapor Pressure |

0.00000011 [mmHg] | |

| Record name | Alanine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11406 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

338-69-2 | |

| Record name | D-Alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alanine D-form | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000338692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01786 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Alanine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | D-Alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D-alanine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.835 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALANINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E3UDS4613U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | D-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

292 °C | |

| Record name | D-Alanine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01786 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Alanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001310 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Metabolism of D Alanine

Biological Roles and Functions of D Alanine

Role in Bacterial Physiology

D-alanine's functions in bacterial physiology are predominantly centered around the cell wall, influencing its structural integrity, synthesis, remodeling, and even the mechanical properties of the cell.

Peptidoglycan, also known as murein, is a robust polymer that provides structural support to the bacterial cell wall, protecting the cell from osmotic lysis. ontosight.aisigmaaldrich.com D-alanine is a key component of the peptide side chains that cross-link the glycan strands of peptidoglycan. frontiersin.orgsigmaaldrich.comfrontiersin.org

A crucial step in peptidoglycan biosynthesis is the formation of the D-alanyl-D-alanine dipeptide. This reaction is catalyzed by the enzyme D-alanyl-D-alanine ligase (Ddl), an ATP-dependent enzyme. researchgate.nettandfonline.comnih.gov In Escherichia coli, there are two isozymes, DdlA and DdlB, which exhibit similar catalytic efficiencies and substrate recognition properties. tandfonline.com Ddl enzymes facilitate the ligation of two D-alanine molecules, utilizing ATP hydrolysis to provide the necessary energy for the formation of the D-alanyl-D-alanine bond. researchgate.netnih.gov The enzyme possesses distinct binding sites for ATP and the two D-alanine substrates, which bind in adjacent locations to facilitate the reaction. nih.govasm.org

The D-alanyl-D-alanine dipeptide synthesized by Ddl is subsequently incorporated into the peptidoglycan precursor molecules. Specifically, the enzyme MurF ligates the D-alanyl-D-alanine dipeptide to the UDP-MurNAc-tripeptide, forming the UDP-MurNAc pentapeptide. elifesciences.orgnih.gov This pentapeptide is a crucial intermediate that is then transferred to a lipid carrier (forming Lipid I and subsequently Lipid II) and transported across the cytoplasmic membrane to the periplasm, where it is incorporated into the growing peptidoglycan meshwork. sigmaaldrich.comnih.govfrontiersin.org The presence of D-alanyl-D-alanine at the terminus of these precursors is essential for the subsequent cross-linking reactions that provide rigidity to the cell wall. ontosight.aifrontiersin.orgresearchgate.net

The bacterial cell wall is a dynamic structure that undergoes continuous synthesis and remodeling to allow for cell growth and division. During the process of peptidoglycan cross-linking, transpeptidases cleave the terminal D-alanine residue from the pentapeptide side chain, forming a peptide bond with an adjacent glycan strand's peptide. frontiersin.orgnih.govfrontiersin.org In addition to transpeptidases, D-alanyl-D-alanine carboxypeptidases (DD-CPases), which are members of the penicillin-binding protein family, also play a role in peptidoglycan remodeling by cleaving the terminal D-alanine from peptidoglycan precursors. nih.govebi.ac.ukebi.ac.uk The D-alanine released during these remodeling processes can be transported back into the cytoplasm for recycling. nih.gov

Incorporation into Peptidoglycan Precursors

Regulation of Bacterial Cell Stiffness

Role in Host-Microbe Interactions

D-alanine is significantly involved in shaping the relationship between hosts and microbes, particularly within environments like the mammalian gut and airways. Its presence, primarily of bacterial origin, allows it to function as an important mediator in this inter-kingdom communication. frontiersin.orgnih.govmdpi.comresearchgate.net

Modulation of Host Immune Responses

Bacterial D-amino acids, including D-alanine, are increasingly recognized as inter-kingdom signals that modulate mammalian innate defense mechanisms. nih.govfrontiersin.org The host immune system can react to bacteria through the enantioselective recognition of D-amino acids by enzymes like D-amino acid oxidase (DAO) or via other receptors. frontiersin.orgnih.gov This recognition can lead to direct toxic responses or indirect actions by modulating antimicrobial peptides. nih.gov

D-alanine can influence the production of inflammatory cytokines. Studies have shown that D-alanine can induce the expression of genes encoding cytokines such as IL-6, IL-1β, and COX-2 in macrophages. frontiersin.orgfrontiersin.org The content of D-alanine in bacterial cell wall components, such as peptidoglycan and lipoteichoic acid (LTA), appears to be a factor in determining the immunomodulatory capacity of bacterial strains. frontiersin.orgfrontiersin.org For instance, an increase of D-alanine at the peptidoglycan termini in Lactobacillus plantarum has been shown to potently induce the production of proinflammatory cytokines by macrophages in co-culture. frontiersin.orgfrontiersin.orgnih.gov Conversely, the loss of D-alanine on LTA branch chains in L. plantarum resulted in certain anti-inflammatory effects. frontiersin.orgfrontiersin.org Research using human liver cancer cells (HepG2) also indicated that high concentrations of D-alanine can increase the level of the pro-inflammatory cytokine TNF-α through the activation of NF-κB. researchgate.netnih.gov

Below is a summary of the observed effects of D-alanine on inflammatory cytokine production:

| Bacterial Component Modified | Effect on D-Alanine Content | Observed Immunomodulatory Effect | Relevant Cytokines/Factors |

| Peptidoglycan termini | Increased | Potent induction of proinflammatory cytokines | IL-6, IL-1β, TNF-α, COX-2, IL-18R, TGF-β frontiersin.orgfrontiersin.orgnih.gov |

| LTA branch chains | Loss | Certain anti-inflammatory effects | Reduced IL-12, TNFα nih.gov |

| HepG2 cells (high conc.) | N/A (exogenous D-Ala) | Increased pro-inflammatory cytokine production | TNF-α, IL-8 researchgate.netnih.gov |

While D-amino acids have not been definitively identified as directly binding to well-known pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs), they are recognized enantioselectively by other host components like the enzyme D-amino acid oxidase (DAO). frontiersin.orgnih.gov However, bacterial cell wall components containing D-alanine, such as peptidoglycan and lipoteichoic acid (LTA), are recognized by host PRRs. nih.govtandfonline.com Peptidoglycan fragments, which contain D-alanine, are recognized as pathogen-associated molecular patterns (PAMPs) that stimulate immune responses. tandfonline.com Specifically, muramyl dipeptide, a component of bacterial peptidoglycan containing D-alanine, is a recognition structure for nucleotide-binding oligomerization domain 2 (NOD2) protein. wikipedia.org NOD2 recognizes specific fragments of peptidoglycan. researchgate.net The d-alanylation of teichoic acids, which are covalently attached to peptidoglycan in Gram-positive bacteria, can also modulate the host immune response by affecting the recognition of peptidoglycan by PRRs like PGRP-SA in Drosophila. aai.orgbiorxiv.org Studies with Lactobacillus plantarum have shown that strains can induce the MyD88-dependent TRAF6/MAPK pathway, and an increase in D-alanine in their peptidoglycan precursors enhanced the secretion of inflammatory factors. nih.gov This suggests an involvement of pathways downstream of PRR activation. The d-alanylation of teichoic acids also reduces their net negative charge, which can lower the attraction of cationic antimicrobial peptides to the bacterial cell wall. biorxiv.org

At host-microbe interfaces, host enzymes like D-amino acid oxidase (DAO) catalyze the oxidation of bacterial D-amino acids, including D-alanine, producing hydrogen peroxide (H₂O₂). frontiersin.orgnih.gov This generated H₂O₂ is linked to antimicrobial activity. frontiersin.orgnih.gov This mechanism can limit the colonization of pathogenic bacteria. frontiersin.org For instance, oxidation of bacterial D-amino acids by host DAO generates bactericidal H₂O₂, which can limit the colonization of pathogens like Vibrio cholerae in the small intestine. frontiersin.org The bactericidal activity of DAO can depend on bacterial production or release of DAO substrates and their resistance to H₂O₂ stress. frontiersin.org

Interaction with Pattern Recognition Receptors

Influence on Microbiota Composition and Colonization

Intestinal DAO, by metabolizing D-amino acids, can influence the composition of the microbiota. frontiersin.orgnih.gov This occurs partly by modulating the availability of D-amino acids for bacterial growth. frontiersin.org Some bacteria are dependent on host nutrients and benefit from D-amino acids for their growth, which can modify the composition of the commensal microbiota. frontiersin.org For example, the loss of DAO has been observed to result in an increase in Lactobacillus johnsonii, a species that lacks the genes for amino acid biosynthesis and relies on D-alanine for growth support. frontiersin.org Furthermore, D-amino acids can affect the biofilm life cycle of various bacterial species, including Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa. tandfonline.com They are produced in mature biofilms and can be incorporated into peptidoglycan, affecting cell wall dynamics and potentially influencing bacterial colonization. tandfonline.com The ability of bacteria to secrete free D-amino acids is also being investigated for its physiological relevance in host-microbe interactions and the maintenance of healthy intestinal conditions. mdpi.com D-alanine auxotrophic bacterial strains, which strictly depend on external D-alanine for growth, have been used in transient colonization models in germ-free animals to study host-microbe interactions and their impact on host functions like the immune system. plos.orgresearchgate.net

D-Alanine as an Inter-kingdom Communication Molecule

Accumulating evidence suggests that bacterial D-amino acids, being largely distinct from those produced by mammals, serve as inter-kingdom signals linked to innate defense in mammals. nih.govfrontiersin.org D-amino acids produced by the microbiota can influence the host through various mechanisms, including modulation of inflammatory responses and potentially affecting neural communication and the production of antimicrobial peptides. frontiersin.org The interplay between released microbial D-amino acids and intestinal D-amino acid oxidase in the host can modulate gut homeostasis and microbiota composition, highlighting their role in inter-kingdom communication. frontiersin.org The presence of microbiome-derived D-alanine in animals and its accumulation in tissues like the brain suggests its potential role as a signaling molecule in the microbiome-gut-brain axis. researchgate.net

D-Alanine in Mammalian Systems

D-alanine is an unusual endogenous amino acid found in mammals, although it is not synthesized in mammalian cells and is primarily sourced from diet and the intestinal microbiome. medrxiv.orgnih.govpnas.org While present at lower concentrations compared to its L-isomer, D-alanine plays a complex role in mammalian biology, particularly in the nervous and endocrine systems. nih.govmdpi.comnih.gov Its levels in rodents can depend on circadian rhythm. nih.gov

Neuromodulation and Central Nervous System Function

D-alanine has garnered significant research interest for its involvement in brain chemistry and function, primarily through its interaction with N-methyl-D-aspartate (NMDA) receptors. nih.govmdpi.comnih.govukri.org

NMDA receptors are crucial for various brain functions, including synaptic plasticity, learning, and memory. ukri.orgnih.govnih.govmdpi.com These receptors require the binding of both a glutamate (B1630785) agonist and a co-agonist at the glycine (B1666218) binding site for activation. mdpi.com D-alanine acts as an endogenous co-agonist at the glycine binding site of the NMDA receptor. selleckchem.com Along with D-serine and D-aspartate, D-alanine can bind to NMDA receptors. nih.gov While D-serine is considered a major endogenous co-agonist, D-alanine also contributes to modulating NMDA receptor activity. frontiersin.org Studies have shown that D-alanine can evoke a response at NMDA receptors, albeit potentially less potent than D-serine in some contexts. mdpi.com

Dysfunction of NMDA receptors is implicated in the pathophysiology of neurodegenerative disorders like Alzheimer's disease (AD). nih.govnih.govresearchgate.net Elevated levels of D-alanine have been observed in the brains of patients with Alzheimer's disease. mdpi.com Research suggests that D-amino acids, including D-alanine, may have distinct pathophysiological roles in the brains of AD patients. nih.gov While the exact role of D-alanine in AD is still being elucidated, its ability to modulate NMDA receptors suggests a potential involvement in the excitotoxicity and neurodegeneration associated with the disease. nih.govresearchgate.net A study indicated a correlation between D-alanine levels and the behavioral symptoms of Alzheimer's disease, but not with cognitive symptoms. mdpi.comnih.gov

Aberrant NMDA receptor activity is also strongly linked to neuropsychiatric conditions such as schizophrenia. nih.govmdpi.com Under-activation of the NMDA receptor is hypothesized to play a key role in the pathophysiology of schizophrenia. nih.gov D-alanine, as an NMDA receptor co-agonist, has shown potential in ameliorating symptoms in patients with schizophrenia. nih.govmdpi.combenthamopenarchives.com Studies have reported that oral administration of D-alanine can improve symptoms in schizophrenic patients. nih.govnih.gov The effectiveness of orally administered D-alanine can be influenced by its metabolism by D-amino acid oxidase (DAAO), which can reduce its bioavailability in the brain. benthamopenarchives.com Co-administration with a DAAO inhibitor has been shown to increase extracellular D-alanine levels in the brain and enhance its efficacy in animal models relevant to schizophrenia. benthamopenarchives.com Plasma alanine (B10760859) levels have also been observed to increase in patients with schizophrenia as their clinical symptoms improve. nih.gov

D-alanine is detected in the mammalian brain and other tissues. medrxiv.orgnih.gov Studies using stable isotope-labeled D-alanine in mice have investigated its biodistribution after oral administration. chemrxiv.orgnih.govresearchgate.netchemrxiv.org These studies indicate that gut-absorbed D-alanine is distributed to various tissues, including the brain and pituitary gland, in a time-dependent manner. chemrxiv.orgnih.govresearchgate.netchemrxiv.org While the highest levels of gut-absorbed D-alanine were found in pancreatic tissues, accumulation in the brain was also observed. chemrxiv.orgnih.govchemrxiv.org Repeated administration of D-alanine in rats has been shown to result in its stable accumulation in the cerebral cortex. ukri.org The presence of D-alanine in the brain is thought to be partly sourced from intestinal bacteria. medrxiv.orgnih.govmdpi.com

Implications in Neuropsychiatric Conditions (e.g., Schizophrenia)

Regulation of Circadian Rhythm

D-alanine has been shown to have a multifaceted relationship with circadian rhythms. Blood levels of D-alanine exhibit a clear circadian rhythm with pronounced sinusoidal variations, allowing for the identification of daily peaks and troughs. medrxiv.org This rhythm is partly generated through the excretion of D-alanine by the kidney. medrxiv.org

Systemic Homeostasis and Disease States

D-alanine is connected to various physiological functions and disease states, playing a role in maintaining systemic homeostasis. medrxiv.org

Changes in D-Alanine Levels in Viral Infections

Blood levels of D-alanine have been observed to decrease significantly in severe viral infections, including COVID-19 and influenza virus infection. medrxiv.orgnih.govthepathologist.com This reduction in D-alanine levels in severe viral infections can be even lower than its lowest level in the normal circadian rhythm. nih.gov The decrease in D-alanine levels during severe infection may be due to increased consumption, potentially for host defense or for improving systemic conditions. nih.gov

Studies in mouse models of influenza A virus (IAV) and COVID-19 have shown that supplementation with D-alanine can alleviate the severity of the clinical course and improve prognosis. nih.govthepathologist.com Mice with sustained blood levels of D-alanine showed more favorable outcomes. nih.gov This suggests that low blood levels of D-alanine may serve as a biomarker for the severity of viral infections. nih.govthepathologist.comosaka-u.ac.jp Supplementation with D-alanine may offer a potential therapeutic option for severe viral infections, potentially through the maintenance of circadian rhythm and associated immune responses. researchgate.netosaka-u.ac.jp

Detailed research findings on D-alanine levels in viral infections are summarized in the table below:

| Study Population | Condition | D-Alanine Blood Levels (Median) | Comparison Group |

| Mice | IAV Infected | 0.95 μM | IAV Uninfected Mice |

| Mice | IAV Uninfected | 15.7 μM | IAV Infected Mice |

| Humans | Severe COVID-19 Patients | 0.40 μM | Normal Control Patients |

| Humans | Normal Control Patients | 0.93 μM | Severe COVID-19 Patients |

Note: Data extracted from search result nih.gov. Daytime and nighttime mean blood levels in mice were approximately 8 μM and 1.5 μM, respectively, and in humans were approximately 0.7 μM and 1.5 μM, respectively. nih.gov

Association with Kidney Diseases

Elevated levels of D-alanine have been observed in individuals with kidney diseases. medrxiv.orgmedrxiv.orgexamine.comresearchgate.net The level of D-alanine can drastically increase in patients with kidney disease. medrxiv.org This increase in blood D-alanine levels in kidney diseases likely reflects decreased kidney function, as the kidney plays a significant role in regulating D-alanine levels through urinary excretion and reabsorption. medrxiv.orgtandfonline.commedrxiv.org

In patients with diabetic kidney disease, abnormal urinary excretion of D-alanine has been observed. medrxiv.orgmedrxiv.org The increased urinary excretion of D-alanine without a clear circadian rhythm has been noted in mouse models of diabetes. medrxiv.org

Research also suggests a potential protective effect of D-alanine against acute kidney injury (AKI). researchgate.netphysiology.org Studies in mouse models of ischemia-reperfusion-induced AKI have shown that oral administration of D-alanine can attenuate kidney damage. researchgate.netphysiology.org Furthermore, in patients with AKI, the plasma level of D-alanine was found to be increased and reflected the level of renal function. physiology.org This indicates that D-alanine could be a potential biomarker for AKI. physiology.org

While elevated levels are associated with kidney disease, short-term trials in adults without kidney disease have shown that D-alanine was well tolerated and did not impair kidney function. examine.com

D Alanine in Antimicrobial Resistance

Mechanisms of Resistance Involving D-Alanine

Bacterial resistance mechanisms involving D-alanine primarily revolve around modifying the peptidoglycan structure to reduce or abolish the binding affinity of cell wall-targeting antibiotics. This is often achieved by altering the terminal D-Ala-D-Ala moiety of the peptidoglycan precursors. frontiersin.orgresearchgate.net

Modification of Peptidoglycan Precursors (e.g., D-Ala-D-Lac, D-Ala-D-Ser)

A key mechanism of resistance to glycopeptide antibiotics is the modification of the peptidoglycan precursor termini from D-Ala-D-Ala to D-alanyl-D-lactate (D-Ala-D-Lac) or D-alanyl-D-serine (D-Ala-D-Ser). frontiersin.orgresearchgate.netnih.gov This substitution leads to a significant reduction in the binding affinity of glycopeptides for their target. For instance, the affinity of vancomycin (B549263) for precursors ending in D-Ala-D-Lac is reduced by approximately 1,000-fold compared to those ending in D-Ala-D-Ala. frontiersin.orgresearchgate.netnih.govfrontiersin.org The reduction in affinity for D-Ala-D-Ser terminated precursors is about 7-fold. researchgate.netnih.gov

This modification is facilitated by the expression of specific gene clusters, such as the vanA, vanB, vanD, vanF, vanI, and vanM gene clusters, which lead to the production of peptidoglycan precursors ending in D-Ala-D-Lac. frontiersin.orgfrontiersin.org The vanC, vanE, vanG, vanL, and vanN gene clusters are associated with the production of precursors ending in D-Ala-D-Ser. frontiersin.orgnih.govfrontiersin.org These resistance mechanisms involve the action of specific ligases that synthesize the alternative depsipeptide (D-Ala-D-Lac) or dipeptide (D-Ala-D-Ser) instead of D-Ala-D-Ala. nih.govnih.govnih.gov

Data Table: Glycopeptide Binding Affinity to Peptidoglycan Precursors

| Peptidoglycan Precursor Terminus | Antibiotic | Relative Binding Affinity (compared to D-Ala-D-Ala) |

| D-Ala-D-Ala | Vancomycin | High (Baseline) |

| D-Ala-D-Lac | Vancomycin | ~1,000-fold lower frontiersin.orgresearchgate.netnih.govfrontiersin.org |

| D-Ala-D-Ser | Vancomycin | ~7-fold lower researchgate.netnih.gov |

Role of D-Alanine-D-Alanine Ligase in Resistance

D-alanine-D-alanine ligase (Ddl) is a bacterial enzyme essential for the synthesis of the D-Ala-D-Ala dipeptide, a crucial component of the peptidoglycan precursor. patsnap.compnas.orgresearchgate.netnih.gov In vancomycin-resistant bacteria, alternative ligases are produced that synthesize D-Ala-D-Lac or D-Ala-D-Ser instead of D-Ala-D-Ala. nih.govnih.govnih.gov These alternative ligases, such as VanA and VanB (for D-Ala-D-Lac) and VanC, VanE, and VanG (for D-Ala-D-Ser), have evolved to utilize different substrates and produce modified precursors that are poor targets for vancomycin. nih.govnih.govnih.govqmul.ac.uk The production of these alternative ligases, coupled with the elimination of the normal D-Ala-D-Ala terminated precursors (often through the action of D,D-dipeptidases), is central to the resistance mechanism. frontiersin.orgnih.gov

Some studies have shown that mutations in the ddl gene, leading to a lack of functional D-alanine-D-alanine ligase, can influence vancomycin sensitivity. nih.gov Additionally, some gain-of-function mutants of Ddl can utilize alternate second substrates, contributing to vancomycin resistance. pnas.org

D-Alanine as a Target for Antimicrobial Development

Given its essential role in bacterial cell wall synthesis, the D-alanine pathway, and specifically D-alanine-D-alanine ligase (Ddl), represent attractive targets for the development of new antimicrobial agents. patsnap.compnas.orgresearchgate.netnih.govbiorxiv.orgtandfonline.comfrontiersin.org Inhibiting Ddl prevents the formation of the essential D-Ala-D-Ala dipeptide, disrupting peptidoglycan synthesis and leading to weakened cell walls and ultimately bacterial cell death. patsnap.comresearchgate.netnih.govbiorxiv.org

Research efforts are focused on identifying and developing inhibitors that can effectively target Ddl. These inhibitors often mimic the structure of D-alanine or the D-Ala-D-Ala dipeptide to block the enzyme's activity. patsnap.com Fragment-based drug discovery is one approach being used to identify novel Ddl inhibitors. tandfonline.com Targeting Ddl offers a potential strategy to overcome existing resistance mechanisms, particularly those involving modifications of the peptidoglycan precursors. pnas.org

Impact on Antibiotic Susceptibility

The availability and utilization of D-alanine within the bacterial cell can directly impact antibiotic susceptibility. Changes in D-alanine synthesis or transport can affect peptidoglycan biosynthesis and cell wall structure, thereby influencing the effectiveness of antibiotics, especially those targeting the cell wall. asm.orgasm.org

For example, D-alanine deficiency in Staphylococcus aureus has been shown to lead to impaired peptidoglycan synthesis and an increased net negative surface charge, resulting in increased susceptibility to certain antimicrobial agents, including β-lactams and cationic antimicrobial agents. asm.orgasm.org Studies have demonstrated that in an alanine-depleted medium, the minimum inhibitory concentrations (MICs) for oxacillin (B1211168) and gentamicin (B1671437) decreased significantly for S. aureus, including clinical MRSA strains. asm.orgasm.org

Furthermore, D-alanine is also involved in the modification of teichoic acids in Gram-positive bacteria, which can influence the net surface charge of the bacterial cell and affect susceptibility to cationic antimicrobial peptides and glycopeptide antibiotics. asm.orgasm.orgnih.gov Absence of D-alanine esters in teichoic acids has been linked to increased sensitivity to glycopeptide antibiotics like vancomycin. nih.gov

Data Table: Impact of D-Alanine Deficiency on Antibiotic Susceptibility in S. aureus

| Antibiotic | MIC in Wild-Type Strain | MIC in D-Alanine Deficient Mutant | Fold Change in Susceptibility |

| Oxacillin | Higher | Lower | Increased asm.orgasm.org |

| Gentamicin | Slightly Higher | Slightly Lower | Slightly Increased asm.orgasm.org |

| Vancomycin | Higher | Lower | Increased (at least threefold) nih.gov |

| Teicoplanin | Higher | Lower | Increased nih.gov |

| Balhimycin | Higher | Lower | Increased nih.gov |

Note: Specific MIC values can vary depending on the strain and experimental conditions. The table indicates the general trend observed in research findings.

Analytical Methodologies for D Alanine Research

Chromatographic Techniques

Chromatographic methods are widely used for the separation and analysis of amino acid enantiomers, including D-alanine. These techniques leverage different principles to achieve separation, often requiring derivatization to enhance volatility or enable chiral recognition. mdpi.comchromatographyonline.com

Gas Chromatography (GC)

Gas chromatography is a powerful technique for separating volatile compounds. For amino acids like D-alanine, derivatization is typically required to convert them into more volatile forms suitable for GC analysis. Chiral stationary phases are commonly used in GC to separate enantiomers. mdpi.comchromatographyonline.comjamstec.go.jp For instance, columns with a chiral polysiloxane stationary phase, such as Chirasil-Val, have been developed for stable isotope studies of D- and L-amino acids using GC techniques. jamstec.go.jp Diastereomer separation, involving chemical derivatization with optically active reagents, can also be performed without a chiral stationary phase. jamstec.go.jp

GC coupled with mass spectrometry (GC-MS) is a sensitive method for quantitating D-alanine. nih.gov This approach has been used to determine D-alanine as a marker for bacterial peptidoglycan in mammalian tissues. nih.gov To differentiate bacterial D-alanine from D-alanine generated by racemization of L-alanine during sample preparation, a method involving enzymatic treatment and hydrolysis in deuterated hydrochloric acid has been employed. nih.gov This process labels newly formed D-alanine from protein with deuterium (B1214612), allowing bacterial D-alanine to remain unlabeled and thus distinguishable by mass spectrometry. nih.gov Butyl heptafluorobutyryl derivatives of amino acids were separated on a fused silica (B1680970) capillary column coated with Chirasil-val for this analysis. nih.gov

Comprehensive two-dimensional gas chromatography has also been reported for the chiral separation of amino acids, including D-alanine, often after derivatization. researchgate.net Small amounts of D-alanine have been detected in beer samples using this technique. researchgate.net Studies comparing different derivatization reagents for GC-MS analysis of alanine (B10760859) and deuterium-labeled alanines have found that the MtBSTFA derivative offers better linear regression fit, higher sensitivity, and greater reproducibility compared to the methyl-8 reagent. acs.orgacs.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a dominant approach for the analysis of D-amino acids, particularly in physiological samples where they exist alongside much higher levels of L-enantiomers. chromatographyonline.com Chiral HPLC is frequently employed for enantiomeric separation. mdpi.comchromatographyonline.commdpi.com This often involves pre-column derivatization with reagents that enable chiral recognition or detection. mdpi.comjst.go.jp

HPLC coupled with mass spectrometry (HPLC-MS or LC-MS/MS) offers high sensitivity and selectivity for D-alanine analysis. mdpi.comjst.go.jpd-aminoacids.comnih.govbenthamdirect.commdpi.com Methods involving pre-column derivatization with achiral or chiral reagents followed by separation on chiral columns and MS detection have been developed for analyzing D-alanine in biological samples. mdpi.comjst.go.jpbenthamdirect.com For example, a sensitive HPLC/MS-MS method using 7-chloro-4-nitrobenzoxadiazole as a derivatization agent and a Sumichiral OA-2500S column has been developed for the simultaneous determination of D-alanine and other D-amino acids in rat urine. benthamdirect.com This method was applied to investigate the potential of D-amino acids as biomarkers for Alzheimer's disease. benthamdirect.com

Research findings using HPLC analysis have demonstrated the secretion of D-alanine by Escherichia coli. nih.gov In a study, HPLC analysis detected D-alanine at a level of 3.0 mM after 48 hours of incubation with L-alanyl-L-alanine. nih.gov Treatment with D-amino acid oxidase resulted in the disappearance of the D-alanine signal, confirming its identity. nih.gov

Two-dimensional high-performance liquid chromatography (2D-HPLC) has been used to quantify D-alanine composition ratios in studies investigating the kinetics of D-alanine upon oral intake in humans. medrxiv.org

Capillary Electrophoresis

Capillary electrophoresis (CE) is another separation technique utilized for the analysis of D-amino acids, offering advantages such as high efficiency, short separation times, and low sample volume requirements. mdpi.comchromatographyonline.comd-aminoacids.comcreative-proteomics.com CE separates ions based on their electrophoretic mobility in an electric field. d-aminoacids.comcreative-proteomics.com To distinguish between D- and L-enantiomers, chiral selectors are commonly added to the separation buffer. d-aminoacids.comcreative-proteomics.com Alternatively, CE without chiral selectors can be used after derivatization with an optically pure chiral reagent to form diastereomers. d-aminoacids.com

CE can be coupled with various detection methods, including laser-induced fluorescence (LIF) and mass spectrometry (MS), to achieve sufficient sensitivity for D-amino acid analysis, even in limited sample volumes or at the subcellular level. d-aminoacids.comcreative-proteomics.comnih.gov CE-LIF has been used to measure D-alanine levels in the islets of Langerhans of rat pancreas, enabling the detection and measurement of D-alanine and its glucose-dependent release. nih.gov The limit of D-alanine detection in this study was reported as 2.0 nM. nih.gov

CE-MS combines the separation power of CE with the qualitative and quantitative capabilities of MS, providing high sensitivity, accuracy, and minimal interference for amino acid analysis. creative-proteomics.com

Enantiomer-Specific Isotope Analysis (ESIA)

Enantiomer-Specific Isotope Analysis (ESIA) is a specialized technique that combines chiral separation with isotope ratio mass spectrometry (IRMS) to determine the stable isotopic composition of individual amino acid enantiomers, including D-alanine. jamstec.go.jpgsj.jpacs.org This method is particularly useful for investigating the origins of chirality in biogenic and abiogenic processes. jamstec.go.jparxiv.org

ESIA using online gas chromatograph/combustion/isotope ratio mass spectrometer (GC/C/IRMS) has been developed for stable isotope studies of D- and L-amino acids. jamstec.go.jp This approach allows for the analysis of 15N incorporation into bacterial D-alanine, providing a tool for quantifying nitrogen uptake by bacteria. researchgate.net Research using GC-c-IRMS analysis of D-alanine combined with 15N labeling has been applied to study nitrogen flows through bacterial communities. researchgate.net

Studies employing ESIA have revealed significant differences in nitrogen isotopic compositions between D-alanine and L-alanine in various bacterial species, suggesting that enzymatic reactions, such as the alanine racemase reaction, can lead to 15N-depleted D-alanine. acs.org For example, in Staphylococcus staphylolyticus and Bacillus subtilis, D-alanine was found to be significantly depleted in 15N relative to L-alanine by 2.0‰ in both bacteria. acs.org

Biosensor Development for D-Alanine Detection

Biosensors offer rapid, easy, and inexpensive methods for the detection and quantification of D-amino acids, including D-alanine, in various samples. mdpi.com These devices typically exploit the strict enantioselectivity of certain enzymes, such as D-amino acid oxidase (DAAO). mdpi.comresearchgate.netrsc.orgnih.govfrontiersin.org

Amperometric and electrochemiluminescent biosensors have been developed for D-alanine detection. mdpi.comresearchgate.netrsc.orgnih.gov These biosensors often utilize DAAO immobilized on an electrode surface. mdpi.comresearchgate.netnih.gov The enzymatic reaction of DAAO with D-alanine produces hydrogen peroxide, which can be detected electrochemically. researchgate.netrsc.orgnih.gov

Research has focused on developing highly sensitive and selective biosensors for D-alanine. An electrochemical biosensor based on functionalized multi-walled carbon nanotubes and D-amino acid oxidase showed high sensitivity and selectivity for alanine enantiomers with a limit of detection (LOD) of 3.3 nM for D-alanine. researchgate.net Another ultrasensitive electrochemiluminescent biosensor utilizing a hemin-functionalized composite and gold-platinum nanowires demonstrated a detection limit of 3.3 × 10⁻¹⁰ M for D-alanine. rsc.org

Bienzyme biosensors, combining DAAO with peroxidase, have also been constructed for D-amino acid determination, including D-alanine. nih.gov These biosensors can achieve low detection limits, such as 2 μM for D-alanine, making them suitable for detecting low concentrations in physiological fluids like urine. nih.gov

Mass Spectrometry-Based Approaches

Mass spectrometry (MS) is a powerful analytical technique that can be coupled with separation methods like GC and HPLC for the identification and quantification of D-alanine. nih.govacs.orgnih.govmdpi.com MS provides information about the mass-to-charge ratio of analytes, enabling their identification based on their unique mass fragmentation patterns.

LC-MS/MS is widely used for the analysis of D-amino acids in complex biological matrices. mdpi.comnih.govbenthamdirect.commdpi.comchromatographyonline.com This tandem MS approach provides increased selectivity and sensitivity by measuring specific fragment ions. Methods involving derivatization to separate enantiomers followed by LC-MS/MS detection are common. mdpi.comjst.go.jpbenthamdirect.commdpi.com LC-MS/MS analysis has been used to quantify D-alanine in secretions from islets of Langerhans and to profile D-amino acid production by gut microbiota isolates. nih.govchromatographyonline.com

Research findings using LC-MS/MS have shown substantial inter- and intra-species variations in D-alanine production among rat gut microbiome species. nih.gov LC-MS/MS analysis of top D-amino acid producers revealed high levels of D-alanine in all tested strains. nih.gov

GC-MS is also employed for D-alanine analysis, particularly in studies involving stable isotopes. nih.govacs.org GC-MS methods have been developed to quantitate bacterial D-alanine in tissues by differentiating it from racemized L-alanine using deuterium labeling. nih.gov

Mass spectrometry-based approaches, especially when coupled with effective chromatographic separation, are essential for accurate and sensitive D-alanine research.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| D-alanine | 71080 |

| L-alanine | 6059 |

| L-alanyl-L-alanine | 441680 |

| Hydrogen peroxide | 784 |

Data Table Example (Illustrative - based on search result acs.org for isotopic data)

Here is an example of how data from research findings could be presented in an interactive table. Please note that the interactivity is simulated in this text format.

Nitrogen Isotopic Composition (δ¹⁵N vs air) of D- and L-Alanine in Bacteria

| Bacterial Species | D-alanine δ¹⁵N (‰) | L-alanine δ¹⁵N (‰) | Δ¹⁵N (D-L) (‰) |

| Staphylococcus staphylolyticus | 19.2 ± 0.5 | 21.3 ± 0.8 | -2.1 |

| Bacillus subtilis | 6.2 ± 0.2 | 8.2 ± 0.4 | -2.0 |

| Enterococcus faecalis (culture 1) | Homogeneous | Homogeneous | ~0 |

Note: Δ¹⁵N (D-L) is calculated as δ¹⁵N D-Ala - δ¹⁵N L-Ala. Homogeneous values indicate no significant difference.

Isotopic Labeling Techniques for Biodistribution and Metabolism Studies

Isotopic labeling of D-alanine allows researchers to track its uptake, incorporation, and metabolic transformation in living organisms and cellular systems. This approach provides detailed insights into the specific pathways D-alanine enters and the rate at which these processes occur.

For instance, studies utilizing 13C-labeled D-alanine have investigated its metabolism in rat liver. After infusion of 13C-labeled D-alanines, the metabolic pathway involving D-amino acid oxidase was observed. These labeled alanines primarily entered the tricarboxylic acid cycle via pyruvate (B1213749) carboxylase. The ratio of pyruvate dehydrogenase activity to pyruvate carboxylase activity was approximately 28%, and the ratio of flux from phosphoenolpyruvate (B93156) through phosphoenolpyruvate kinase compared to the flux to glucose was about 42%. nih.gov The labeling pattern of glucose indicated activity in the pentose (B10789219) phosphate (B84403) cycle under the experimental conditions. nih.gov

In the context of bacterial studies, stable carbon isotope ratios of D-alanine have been used as a biomarker to analyze the carbon sources assimilated by bacteria in environments like soils and sediments. Studies comparing the δ13C values of whole bacterial cells, peptidoglycan, and D-alanine grown on different carbon substrates (glucose, glutamic acid, isoleucine, lysine (B10760008), phenylalanine) found that the δ13C values of D-alanine were typically within 0.5‰ of the substrate, suggesting it closely reflects the carbon source utilized by bacteria. oup.comresearchgate.net This indicates that D-alanine's isotopic signature can serve as an effective tracer for bacterial carbon sources. oup.comresearchgate.net

Nitrogen isotopic analysis (δ15N) of D-alanine has also been employed, particularly in the context of bacterial peptidoglycan. Research has shown that the nitrogen isotopic difference (Δ15ND-L) between D-alanine and L-alanine in bacterial peptidoglycan tends to show 15N-depletion in D-alanine in certain Gram-positive bacteria, such as Enterococcus faecalis, Staphylococcus aureus, and Bacillus subtilis. jamstec.go.jpacs.org This suggests that enzymatic pathways preceding cell wall formation influence the nitrogen isotopic composition of D-alanine. jamstec.go.jp Analyzing 15N incorporation into D-alanine can quantify bacterial nitrogen uptake and differentiate bacterial versus algal contributions to total microbial nitrogen uptake in aquatic environments. researchgate.net

Radiolabeled D-alanine derivatives have been developed for imaging bacterial infections using Positron Emission Tomography (PET). D-[3-11C]alanine, a carbon-11 (B1219553) labeled tracer, has shown promising results for sensing living bacteria in vivo, demonstrating avid uptake by a wide range of Gram-positive and Gram-negative pathogens, including Staphylococcus aureus and Pseudomonas aeruginosa. acs.orgresearchgate.net Biodistribution studies in mice showed that while some normal organs incorporated the radiotracer, the uptake in mammalian cells was significantly lower compared to L-[11C]alanine, indicating a relative specificity for bacterial metabolism. acs.org However, mammalian metabolism of D-[3-11C]alanine by D-amino acid oxidase can lead to background signals in tissues like the liver, lungs, and pancreas, potentially limiting detection in these areas. acs.org To address this, fluorine-18 (B77423) labeled analogues like [18F]3,3,3-trifluoro-D-alanine have been developed, which show low background in mammalian tissues and robust incorporation into bacterial peptidoglycan. acs.org

Deuterium (2H) labeling has been used in metabolomic approaches to investigate metabolic flux through the D-alanine pathway and assess enzyme inhibition. For example, doubly labeled 13C α-carbon-2H L-alanine has been used to track the activity of alanine racemase and D-alanine:D-alanine ligase in Mycobacterium tuberculosis challenged with D-cycloserine. nih.govacs.org This allowed researchers to determine that D-alanine:D-alanine ligase was more strongly inhibited than alanine racemase at equivalent D-cycloserine concentrations. nih.govacs.org Deuterium-labeled D-alanine is also used as an internal standard for quantification in mass spectrometry-based studies. medchemexpress.commedchemexpress.comcaymanchem.com

Studies in germ-free mice using isotopically labeled L-/D-alanine have provided insights into the biodistribution and racemization of gut-absorbed D-alanine in mammals without microbial interference. nih.govchemrxiv.orgresearchgate.netchemrxiv.org These studies showed time-dependent biodistribution of gut-absorbed D-alanine, with notable accumulation in pancreatic tissues, brain, and pituitary gland. nih.govchemrxiv.orgresearchgate.netchemrxiv.org No endogenous synthesis of D-alanine via racemization was observed in germ-free mice, supporting the idea that mammals lack a functional alanine racemase enzyme and that sources of D-alanine in mice are primarily microbiota and diet. nih.govchemrxiv.orgresearchgate.netchemrxiv.org

The application of stable isotope tracing, often coupled with techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), or Nuclear Magnetic Resonance (NMR) spectroscopy, provides high-resolution data on the incorporation and distribution of labeled D-alanine within various metabolites and tissues. nih.govoup.comresearchgate.netresearchgate.netplos.orgrsc.orgbiorxiv.orgnih.gov This allows for the detailed mapping of metabolic pathways and the quantification of metabolic fluxes involving D-alanine.

Key Findings from Isotopic Labeling Studies of D-Alanine:

| Isotope Used | System Studied | Key Findings | Source(s) |

| 13C | Rat liver | Metabolism via D-amino acid oxidase; entry into TCA cycle via pyruvate carboxylase; activity of pentose phosphate cycle. | nih.gov |

| 13C | Bacteria (soils, sediments) | D-alanine δ13C values reflect carbon source; used as biomarker for bacterial carbon assimilation. | oup.comresearchgate.net |

| 15N | Bacteria (peptidoglycan) | D-alanine is 15N-depleted relative to L-alanine in some bacteria; enzymatic pathways influence isotopic composition. | jamstec.go.jpacs.org |

| 15N | Aquatic bacteria | Quantification of bacterial nitrogen uptake; differentiation of bacterial vs. algal nitrogen uptake. | researchgate.net |

| 11C | Bacteria (in vivo, in vitro) | Avid uptake by Gram-positive and Gram-negative pathogens; used for PET imaging of bacterial infections; lower uptake in mammalian cells. | acs.orgresearchgate.net |

| 18F | Bacteria (in vivo) | [18F]3,3,3-trifluoro-D-alanine shows robust bacterial incorporation and low mammalian background for PET imaging. | acs.org |

| 2H (Deuterium) | Mycobacterium tuberculosis | Tracking of alanine racemase and D-alanine:D-alanine ligase activity; assessment of D-cycloserine inhibition; used as internal standard. | nih.govacs.orgmedchemexpress.commedchemexpress.comcaymanchem.com |

| 13C, 15N | Germ-free mice | Time-dependent biodistribution of gut-absorbed D-alanine; accumulation in pancreas, brain, pituitary; no endogenous racemization observed. | nih.govchemrxiv.orgresearchgate.netchemrxiv.org |

These studies underscore the power of isotopic labeling techniques in unraveling the complex metabolic fates of D-alanine in diverse biological systems, from microbial environments to mammalian physiology and the context of infection.

Therapeutic and Biotechnological Applications of D Alanine Research

Potential Therapeutic Interventions

The therapeutic potential of D-alanine is being investigated in various contexts, particularly concerning its involvement in disease models and its interaction with key neurological receptors.

D-Alanine Supplementation in Disease Models

Studies have explored the effects of D-alanine supplementation in different disease models. For instance, D-alanine administration has been shown to prevent kidney damage in a murine model of acute kidney injury researchgate.net. Furthermore, D-alanine levels have been observed to elevate in the brains of patients with Alzheimer's disease researchgate.net. Dietary interventions, such as a Mediterranean diet (MD), have been shown in mice to impact pathways involved in D-alanine metabolism, alongside improvements in gut and brain inflammatory profiles and enhanced neurocognitive and neuromuscular functions frontiersin.org. Research also highlights the use of D-form cell-penetrating peptides (CPPs), which can include D-alanine, as potential vehicles for delivering therapeutic peptides and proteins in preclinical disease models, including those for cancer, diabetes, and bacillosis nih.gov. While D-amino acids like D-alanine have been found in nature and experimentally shown to play important roles, their physiological functions can differ significantly from their L-enantiomers nih.gov.

Modulating NMDA Receptor Activity for Neurological Conditions

D-alanine is recognized for its ability to modulate the N-methyl-D-aspartate receptor (NMDA receptor), a key player in neurological function. NMDA receptors are involved in a wide range of neurological diseases, including schizophrenia, depression, psychosis, Huntington's disease, Alzheimer's disease, and Parkinson's disease google.com. These receptors require the simultaneous binding of glutamate (B1630785) and a co-agonist, such as glycine (B1666218), D-serine, or D-alanine, along with membrane depolarization for activation researchgate.net. Hypofunction of the NMDA receptor has been implicated in the pathophysiology of schizophrenia researchgate.net. Studies have suggested that supplementing antipsychotic drugs with D-alanine shows promise for the treatment of schizophrenia, potentially by enhancing NMDA neurotransmission researchgate.netnih.gov. Clinical trials have suggested a beneficial effect of D-alanine on both positive and negative symptoms of schizophrenia researchgate.netgoogle.com. Perturbations in NMDA receptor function are correlated with the etiology and phenotype of neurodevelopmental and other brain disorders researchgate.net.

Biotechnological Applications

D-alanine's unique properties also lend themselves to various biotechnological applications, ranging from its production using biocatalysis to its use in biosensors and imaging techniques.

Biocatalysis for D-Alanine Production

Biocatalysis offers a promising route for the efficient and environmentally friendly production of D-alanine. Research has explored the one-step production of D-alanine from D,L-alanine using whole-cell biocatalysts, such as engineered Escherichia coli strains expressing L-amino acid deaminase nih.govresearchgate.netnih.gov. Strategies involving the optimization of reaction conditions, enhancement of enzyme expression, and genetic modifications to prevent product utilization have led to increased D-alanine yields and resolution nih.govnih.gov. For example, one study achieved a D-alanine resolution of 84.0% with a pyruvate (B1213749) titer of 43.50 g/L using an optimized E. coli whole-cell biocatalyst nih.gov. Another study using a plasmid-free E. coli strain with integrated genes and a modified L-amino acid deaminase achieved a D-alanine resolution of 82.4% nih.gov.

Here is a table summarizing some findings in D-alanine production via biocatalysis:

| Biocatalyst System | Substrate | Key Modification/Strategy | Pyruvate Titer (g/L) | D-Alanine Resolution (%) | Reference |

| Escherichia coli expressing Proteus mirabilis Pm1 | D,L-alanine | Optimization of reaction conditions, gene knockouts | 43.50 | 84.0 | nih.gov |

| Plasmid-free E. coli with integrated N6-pm1-V437I | D,L-alanine | Genome engineering, semi-rational design of Pm1 | 42.20 | 82.4 | nih.gov |

Biosensors for D-Alanine Detection

The specific recognition of D-alanine is crucial in various analytical and diagnostic applications, leading to the development of D-alanine biosensors. Electrochemical biosensors utilizing enzymes like D-amino acid oxidase (DAAO) have been developed for sensitive and selective D-alanine detection researchgate.netkyoto-u.ac.jp. These biosensors often rely on the enzymatic conversion of D-alanine to produce a detectable signal, such as hydrogen peroxide researchgate.net. Nanomaterials, such as functionalized multi-walled carbon nanotubes or gold nanoparticle-decorated single-walled carbon nanotubes, have been incorporated to enhance sensitivity and facilitate electron transfer researchgate.netrsc.org. Some biosensors have demonstrated low detection limits for D-alanine, enabling its determination in physiological fluids like urine kyoto-u.ac.jp. The selectivity of these biosensors for D-alanine over its L-enantiomer and other amino acids is a key characteristic researchgate.net.

Imaging Bacterial Infections Using D-Alanine Tracers

D-alanine plays a vital role in bacterial cell wall synthesis, specifically in the peptidoglycan layer wikipedia.org. This makes D-alanine analogs valuable tools for labeling and imaging bacterial cells. Metabolic labeling strategies using modified D-alanine or dipeptides containing D-alanine allow for the incorporation of imaging probes into the bacterial cell wall acs.org. This approach can be used to visualize bacterial populations and study cell wall biosynthesis acs.org. Research has explored the use of D-amino acids conjugated to haptens to tag bacterial surfaces, leading to the recruitment of endogenous antibodies, a strategy with potential implications for imaging and immunomodulation in bacterial infections acs.org. Dipeptide-based labeling strategies have shown potential for higher levels of remodeling compared to single D-amino acids acs.org.

Future Directions and Emerging Research Areas

Elucidating Novel Physiological Functions of D-Alanine

While traditionally recognized for its crucial role in bacterial cell wall synthesis, emerging research highlights previously unappreciated regulatory and signaling functions of D-alanine in both bacteria and mammals. Future directions aim to fully characterize these diverse roles. Studies indicate that D-amino acids, including D-alanine, are synthesized and released by bacteria at potentially high concentrations, influencing bacterial cell wall chemistry, architecture, and biofilm development. nih.gov In mammals, D-alanine is found in various tissues and acts as a potent co-agonist of the N-methyl-D-aspartate receptors (NMDARs), which are widely expressed in the nervous and endocrine systems. chemrxiv.orgnih.govchemrxiv.org